Doxycycline-d3 Hyclate (Major)
CAS No.:
Cat. No.: VC0206906
Molecular Formula: C₄₄H₄₂D₆N₄O₁₆ ·HCl ·xH₂O ·1/2C ₂H₆O
Molecular Weight: 506.95
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₄₄H₄₂D₆N₄O₁₆ ·HCl ·xH₂O ·1/2C ₂H₆O |
|---|---|
| Molecular Weight | 506.95 |
Introduction
Chemical Properties and Structural Characteristics
Molecular Composition and Isotopic Labeling
Doxycycline-d3 Hyclate (Major) is distinguished by its deuterium labeling at three positions:
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Deuterium atoms replace hydrogen atoms at the 6-methyl group and two adjacent positions on the naphthacene core .
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This isotopic labeling minimizes interference with endogenous doxycycline during MS analysis, providing a baseline for accurate quantification .
Table 1: Key Chemical Properties
*Discrepancy in molecular weight attributed to variable hydration and ethanol content in different formulations .
Synthesis and Production
Doxycycline-d3 Hyclate (Major) is synthesized through deuterium exchange reactions, typically involving:
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Deuteration of precursor molecules: Hydrogen atoms at specific positions are replaced with deuterium under controlled conditions .
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Hyclate salt formation: The deuterated doxycycline is converted to its hyclate form for enhanced solubility and bioavailability .
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Purification: Chromatographic methods (e.g., HPLC) ensure ≥99% purity of deuterated forms .
Applications in Analytical Chemistry
Internal Standard in Mass Spectrometry
Doxycycline-d3 Hyclate (Major) serves as a critical internal standard in LC-MS and GC-MS assays, compensating for matrix effects and ensuring accurate quantification of doxycycline in biological samples .
Table 2: Applications in Research Studies
Role in MMP Inhibition Assays
In studies evaluating doxycycline’s anti-inflammatory effects, doxycycline-d3 Hyclate (Major) is used to standardize MMP activity measurements. For example, topical formulations containing 2% doxycycline demonstrated a 30% reduction in MMP-9 activity compared to controls, validated using deuterated standards .
Pharmacokinetic Profiling
In a study analyzing doxycycline distribution in mucosal tissues, doxycycline-d3 Hyclate (Major) enabled precise quantification of drug concentrations in rectal, vaginal, and urethral swabs. Results showed concentrations exceeding minimum inhibitory concentrations (MICs) for Neisseria gonorrhoeae for up to 96 hours post-dosing .
| Hazard Type | Mitigation Strategy | Source |
|---|---|---|
| Eye/Skin Contact | Wear protective gloves and goggles | |
| Inhalation | Work in fume hood; avoid dust exposure | |
| Spill Management | Neutralize with sodium bicarbonate |
Regulatory Compliance
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Controlled substance: Requires documentation (e.g., BSL certification) for purchase and handling .
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Freight restrictions: Limited to non-air transport due to stability concerns .
Research Insights and Future Directions
Emerging Applications
Potential future uses include:
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Biomarker quantification: Tracking doxycycline’s metabolic byproducts in vivo.
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Nanoparticle studies: Optimizing drug delivery systems using isotopic tracing.
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